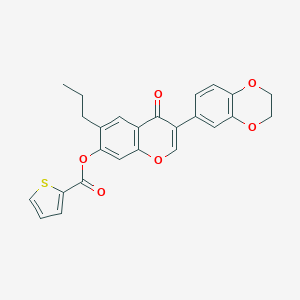
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C25H20O6S and its molecular weight is 448.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 2-thiophenecarboxylate is a member of the chromene family, which has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H19O5S
- Molecular Weight : 375.43 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the chromene core followed by the introduction of the benzodioxin and thiophene moieties. Specific methodologies may vary, but the general approach includes:
- Formation of the Chromene Skeleton : Utilizing appropriate precursors to construct the chromene backbone.
- Introduction of Functional Groups : Employing techniques such as electrophilic aromatic substitution to add the benzodioxin and thiophene groups.
- Final Modifications : Refining the structure through esterification or other functional group modifications.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple aromatic rings and functional groups contributes to their ability to scavenge free radicals. For instance, studies have shown that derivatives of chromenes can effectively reduce oxidative stress in various biological systems .
Anti-inflammatory Properties
In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest a potential for anti-inflammatory applications in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Compounds derived from chromenes have shown promising antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
-
Case Study on Antioxidant Properties :
A study evaluated the antioxidant capacity of chromene derivatives, revealing that certain substitutions significantly enhance their efficacy in scavenging free radicals. The compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid . -
Anti-inflammatory Effects in Animal Models :
In a controlled study using a rat model of inflammation, administration of similar chromene compounds resulted in a marked reduction in paw edema and serum levels of inflammatory markers, indicating potential therapeutic benefits . -
Antimicrobial Efficacy :
A recent investigation assessed the antimicrobial activity of various chromene derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with thiophene substituents had enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Propiedades
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6S/c1-2-4-16-11-17-21(13-20(16)31-25(27)23-5-3-10-32-23)30-14-18(24(17)26)15-6-7-19-22(12-15)29-9-8-28-19/h3,5-7,10-14H,2,4,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNCYHDETQMUPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C3=CC=CS3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














